Aβ Oligomer-to-Fibril Conversion: Mechanistic Differentiation from Inhibitory Phenoxazinones
71939-12-3 (O4) accelerates Aβ polymerization and stabilizes β-sheet-rich protofibrils, in direct contrast to the majority of phenoxazinone derivatives which act as aggregation inhibitors or are biologically inactive toward amyloid pathways. Whereas most natural and synthetic phenoxazinones (e.g., questiomycin A, exfoliazone, viridobrunnine A) demonstrate antibacterial or cytotoxic activities without reported amyloid modulation [1][2], O4 uniquely binds hydrophobic amino acid residues in Aβ peptides and drives the equilibrium toward mature, less-toxic fibrillar aggregates [3].
| Evidence Dimension | Amyloid-β aggregation modulation activity |
|---|---|
| Target Compound Data | Accelerates Aβ polymerization; reduces small toxic oligomer concentration in heterogeneous aggregation reactions; suppresses LTP inhibition in hippocampal brain slices |
| Comparator Or Baseline | Class-level baseline: structurally related phenoxazinones (exfoliazone, viridobrunnine A, questiomycin A) showing no reported amyloid modulation activity; primarily antibacterial/cytotoxic |
| Quantified Difference | Qualitative distinction: fibrillogenesis acceleration vs. no reported amyloid activity in comparator class |
| Conditions | In vitro Aβ aggregation assays; hippocampal brain slice LTP recordings |
Why This Matters
Procurement of 71939-12-3 is required for experiments investigating Aβ oligomer-to-fibril conversion mechanisms; generic phenoxazinones lack this functional activity entirely.
- [1] Bitzer J, Grosse T, Wang L, et al. New Aminophenoxazinones from a Marine Halomonas sp.: Fermentation, Structure Elucidation, and Biological Activity. The Journal of Antibiotics. 2006;59(2):86-92. View Source
- [2] Yang L, Wang D, Wang L, et al. New phenoxazinone-related alkaloids from strain Streptomyces sp. KIB-H1318. The Journal of Antibiotics. 2018;71:1040-1043. View Source
- [3] Bieschke J, Herbst M, Wiglenda T, et al. Small-molecule conversion of toxic oligomers to nontoxic β-sheet-rich amyloid fibrils. Nature Chemical Biology. 2012;8(1):93-101. View Source
